5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine

Description

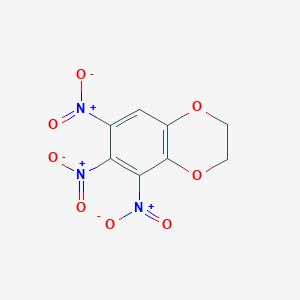

5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine is a nitro-substituted derivative of the 2,3-dihydro-1,4-benzodioxine scaffold, a structure widely studied for its pharmacological and energetic material applications. The compound features three nitro groups at positions 5, 6, and 7 on the benzene ring, conferring high electron-withdrawing effects that influence its reactivity, stability, and energetic properties.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trinitro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O8/c12-9(13)4-3-5-8(19-2-1-18-5)7(11(16)17)6(4)10(14)15/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGHEORPZNJONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 1,4-benzodioxane. The process includes the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions to introduce nitro groups into the aromatic ring. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitro-substituted quinones.

Reduction: Formation of triaminobenzodioxane.

Substitution: Formation of various substituted benzodioxane derivatives.

Scientific Research Applications

Chemistry: 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine is studied for its potential as a high-energy material due to its high nitrogen content and stability. It is used in the development of new explosives and propellants .

Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are explored for their biological activities, including potential use as enzyme inhibitors or antimicrobial agents .

Industry: In the industrial sector, this compound is investigated for its use in the synthesis of other high-energy materials and as a precursor for more complex chemical compounds .

Mechanism of Action

The mechanism of action of 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The compound’s stability and reactivity are influenced by the presence of the dioxane ring, which provides a stabilizing effect .

Comparison with Similar Compounds

5,6,7,8-Tetranitro-2,3-dihydro-1,4-benzodioxine (TNBD)

Thermal and Chemical Stability

- TNBD exhibits exceptional stability, remaining undecomposed under ambient conditions for over 20 years . The trinitro analog may show reduced stability due to fewer nitro groups, though this remains speculative without direct data.

- Crystallography: TNBD’s nitro groups are twisted out of the benzene plane (46–69°), reducing steric strain and enhancing stability. Similar distortions may occur in the trinitro derivative but with less pronounced effects .

Non-Nitro-Substituted Benzodioxine Derivatives

- Pharmacological Derivatives: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid exhibits anti-inflammatory activity comparable to ibuprofen . Dioxinoquinoline derivatives show moderate cytotoxicity, highlighting the scaffold’s versatility in drug design .

- Impact of Nitro Groups : The trinitro compound’s nitro substituents likely eliminate pharmacological activity due to increased hydrophobicity and metabolic instability, redirecting its utility toward energetic materials.

Other Nitro-Substituted Analogs

- 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine : A precursor to TNBD, this compound has lower density and stability. Its nitration to TNBD demonstrates the incremental effects of additional nitro groups on energy content .

- 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine : Substitutions like bromoethoxy groups prioritize halogen bonding interactions over energetic performance, emphasizing the trinitro derivative’s niche in HEDMs .

Biological Activity

5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine (TNBD) is a polynitro derivative of 1,4-benzodioxane that has garnered attention for its unique biological activities and potential applications in various fields. This article explores the compound's biological activity, synthesis, stability, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of TNBD is . It features a fully nitrated aromatic ring fused with a dioxane structure. The compound exhibits notable thermal stability and hydrolytic resistance, making it suitable for various applications in medicinal chemistry and materials science .

| Property | Value |

|---|---|

| Molecular Weight | 232.14 g/mol |

| Density | High density (exact value varies) |

| Solubility | Soluble in methylethyl ketone |

| Thermal Stability | Stable up to 110 °C |

Synthesis of TNBD

The synthesis of TNBD typically involves the nitration of 6,7-dinitro-1,4-benzodioxane using concentrated nitric and sulfuric acids. The process is optimized to yield high purity and stability in the final product .

Anticancer Properties

Research indicates that derivatives of 1,4-benzodioxane exhibit significant anticancer activity. For instance, compounds bearing a benzodioxane moiety have been shown to inhibit cancer cell growth through various mechanisms. Specifically, TNBD has been implicated in targeting pathways critical to tumor growth and proliferation .

Case Study: Inhibition of p38α MAPK Pathway

A study highlighted that certain benzodioxane derivatives act as potent inhibitors of the p38α MAPK pathway, which is involved in inflammatory responses and cancer progression. This suggests that TNBD could potentially be developed as an anticancer agent by modulating this pathway .

Anti-inflammatory Activity

In addition to its anticancer properties, TNBD and its analogs have demonstrated anti-inflammatory effects. For example, a related compound with an acetic acid substituent showed significant anti-inflammatory activity in preclinical models. The structure-activity relationship (SAR) studies indicate that specific modifications to the benzodioxane structure can enhance these effects .

Stability and Degradation Studies

One of the notable characteristics of TNBD is its remarkable stability under various conditions. Studies have shown that TNBD remains stable for extended periods (over 20 years) without significant degradation when stored under normal laboratory conditions . This stability is attributed to the additional dioxane ring within its structure.

Table 2: Stability Data of TNBD

Q & A

Q. Q1: What are the standard methods for synthesizing 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nitration of the parent benzodioxine structure under controlled conditions. Key variables include:

- Nitrating agents : Concentrated nitric acid or mixed acids (HNO₃/H₂SO₄).

- Temperature : Maintained below 50°C to prevent decomposition.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates.

Experimental design should prioritize factorial approaches to optimize parameters (e.g., 2³ factorial designs for temperature, acid concentration, and reaction time) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the trinitro derivative. Reference structural analogs (e.g., 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid) suggest similar stability challenges during nitration .

Q. Q2: How can spectroscopic techniques (IR, NMR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify nitro (N=O) stretching vibrations at ~1530 cm⁻¹ and 1350 cm⁻¹. Compare with NIST spectral databases for benzodioxine derivatives .

- ¹H NMR : Look for dihydro protons (CH₂ groups) as doublets of doublets (δ 4.1–4.5 ppm) and aromatic protons (δ 7.2–8.0 ppm). Nitro groups deshield adjacent protons, causing downfield shifts.

- Mass Spectrometry (EI-MS) : Expect molecular ion [M]⁺ at m/z 287 (C₉H₇N₃O₆). Fragmentation patterns should include loss of NO₂ groups (m/z 241, 195).

Cross-validate with computational methods (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. Q3: How can computational modeling (e.g., DFT, MD simulations) predict the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for nitro groups. Lower BDEs (<200 kJ/mol) indicate thermal instability.

- Molecular Dynamics (MD) : Simulate decomposition at elevated temperatures (e.g., 500 K) to identify initial cleavage sites (e.g., NO₂ loss vs. ring opening).

- Transition State Analysis : Map energy barriers for decomposition pathways using software like Gaussian or COMSOL Multiphysics .

Validate predictions with experimental DSC/TGA data. For example, a DSC exotherm above 200°C suggests rapid decomposition, aligning with MD simulations of nitroaromatic compounds .

Q. Q4: What strategies resolve contradictions in reported reactivity data (e.g., conflicting nitration regioselectivity in benzodioxine derivatives)?

Methodological Answer:

- Controlled Replication : Reproduce experiments under identical conditions (solvent, catalyst, temperature) to isolate variables.

- Isotopic Labeling : Use ¹⁵N-labeled nitric acid to trace nitration sites via NMR or MS.

- Meta-Analysis : Compare datasets across studies (e.g., CAS Registry entries for analogous compounds) to identify outliers .

For example, discrepancies in nitro group orientation may arise from steric effects in dihydrobenzodioxine vs. planar analogs. Theoretical frameworks (e.g., frontier molecular orbital theory) can rationalize regioselectivity differences .

Q. Q5: How can AI-driven experimental design improve the scalability of this compound synthesis for academic labs?

Methodological Answer:

- Machine Learning (ML) Models : Train on historical reaction data (yield, purity) to predict optimal conditions. Use platforms like COMSOL for parameter optimization .

- Automated High-Throughput Screening : Test 100+ microreactions in parallel to map the parameter space (e.g., solvent mixtures, catalyst loadings).

- Real-Time Analytics : Integrate inline IR or Raman spectroscopy for feedback-controlled synthesis.

Q. Q6: How does linking this compound’s reactivity to conceptual frameworks (e.g., aromatic electrophilic substitution theory) enhance experimental design?

Methodological Answer:

- Theoretical Grounding : Electrophilic nitration follows Wheland intermediate formation. Steric hindrance from the dihydro ring alters transition state geometry, favoring para nitration in benzodioxines vs. meta in planar aromatics .

- Hypothesis Testing : Design experiments to probe steric/electronic effects (e.g., substituent variation at C2/C3).

- Cross-Disciplinary Insights : Apply combustion chemistry principles (e.g., RDF2050106 ) to predict decomposition energetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.